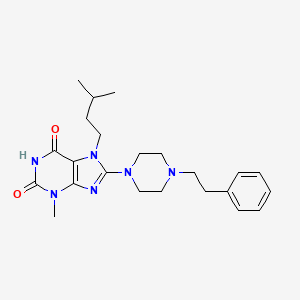

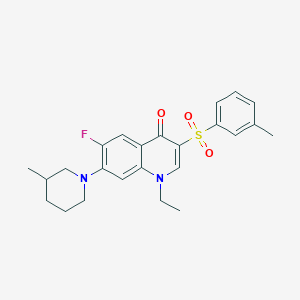

![molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5](/img/structure/B2770864.png)

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a chemical compound with the CAS Number: 20739-23-5 . It has a molecular weight of 189.22 . It appears as a powder .

Molecular Structure Analysis

The InChI code for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is 1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine are not detailed in the retrieved sources, pyrido[2,3-d]pyrimidines are known to participate in a variety of reactions .Physical And Chemical Properties Analysis

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine has a melting point of 305-306°C . It is a powder at room temperature .Scientific Research Applications

Importance in Synthesis of Pyranopyrimidine Derivatives

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is recognized for its utility in the synthesis of pyranopyrimidine scaffolds, which are significant precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Recent advancements highlight the usage of various hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others for the synthesis of these derivatives. This signifies the compound's role in diversifying the catalytic applications for developing lead molecules (Parmar, Vala & Patel, 2023).

Role in Anti-inflammatory Activities

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives are part of the pyrimidine class, known for various pharmacological effects including anti-inflammatory properties. They inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, contributing to their potent anti-inflammatory effects. This highlights the potential for further research and development in anti-inflammatory agents (Rashid et al., 2021).

Structural Activity Relationships and Biological Activities

Research on pyrimidine derivatives, which include 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, emphasizes their vast array of biological and pharmacological activities. The positioning of substituents on the pyrimidine nucleus greatly influences its biological activities, revealing its versatility in treating various diseases. This insight is pivotal for future research in identifying and synthesizing novel compounds with specific biological activities (Natarajan et al., 2022).

Advancements in Anticancer Properties

Pyrimidine-based compounds, such as 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, demonstrate significant anticancer activities. The anticancer potential of these compounds, manifested in diverse scaffolds, has been extensively documented, indicating their capacity to interact with various enzymes, targets, and receptors. This research underscores the compound's forefront position as a potential future drug candidate in cancer therapy (Kaur et al., 2014).

properties

IUPAC Name |

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOCBCGQPCHWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NC(=C12)N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

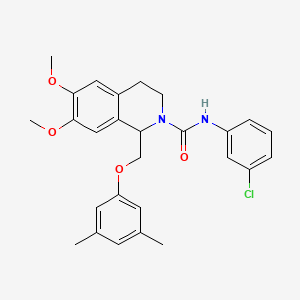

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)

![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)

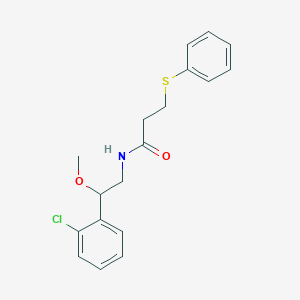

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)